![molecular formula C9H7ClN2O2 B2466889 Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 2250243-20-8](/img/structure/B2466889.png)
Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
“Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate” is a chemical compound with the molecular formula C9H7ClN2O2 . It has a molecular weight of 210.62 g/mol . This compound is a nitrogen-containing heterocycle that includes a pyrrole ring and a pyrazine ring .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7ClN2O2/c1-14-9(13)8-5-12-4-6(10)2-7(12)3-11-8/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Reactivity
Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate plays a role in the synthesis of various compounds. For instance, it's involved in the regioselective synthesis of methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, achieved by condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile (Zhang, Haight, Ford, & Parekh, 2001).
Formation of Pyrroles and Pyrazines
In a study, 4-Aminopyrrole-3-carboxylates and pyrazine-2-carboxylates were synthesized from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles. This process involved the use of Rh(II) catalysts and varied reaction conditions (Rostovskii, Ruvinskaya, Novikov, Khlebnikov, Smetanin, & Agafonova, 2017).
Antitumor Activity
A study synthesized several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their antitumoral potential in various human tumor cell lines. They demonstrated some structure–activity relationships and explored the effects on the cell cycle profile and apoptosis (Rodrigues, Calhelha, Nogueira, Ferreira, Barros, & Queiroz, 2021).
Synthesis of Novel Derivatives
The iodolactonization product obtained from methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate was used for synthesizing novel 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. These derivatives contained various groups on the pyrrole ring of the heterocycle (Yaremchuk, Muzychka, Smolii, Kucher, & Shishkina, 2018).
Antimicrobial Activity
A study reported the green synthesis of novel N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives. These compounds, synthesized under microwave irradiation conditions, exhibited promising antimicrobial activity (Jyothi & Madhavi, 2019).
Future Directions
Pyrrolopyrazine derivatives, including “Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate”, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Therefore, future research could focus on exploring the potential therapeutic applications of these compounds and developing more efficient synthetic methods.
properties
IUPAC Name |
methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5-12-4-6(10)2-7(12)3-11-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRATAMHDAFGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=C2C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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